6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a quinazoline core substituted with methoxy groups at positions 6 and 7, and a piperidine ring bearing a trifluoromethyl group at position 4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Piperidine Substitution: The piperidine ring with a trifluoromethyl group can be introduced through nucleophilic substitution reactions. This involves reacting the quinazoline intermediate with 4-(trifluoromethyl)piperidine under suitable conditions, often using a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the quinazoline core or the piperidine ring, potentially yielding dihydroquinazoline or reduced piperidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the methoxy groups or the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.
Major Products
Oxidation: Quinazoline-quinones or methoxy-quinones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolines depending on the nucleophile or electrophile used.
科学的研究の応用
Chemistry
In chemistry, 6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Quinazoline derivatives are known for their activity against various biological targets, including enzymes and receptors involved in cancer, inflammation, and neurological disorders. This compound, with its specific substitutions, may exhibit unique interactions with these targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and materials science. Its structural features allow for modifications that can enhance the properties of these products, such as increased stability, efficacy, or specificity.
作用機序
The mechanism of action of 6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and the trifluoromethyl-piperidine moiety can enhance binding affinity and specificity to these targets. For example, it may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
Erlotinib: A quinazoline derivative used as a tyrosine kinase inhibitor for the treatment of non-small cell lung cancer.
Gefitinib: Another tyrosine kinase inhibitor with a similar quinazoline core, used for cancer therapy.
Tandutinib: A quinazoline-based inhibitor targeting FLT3 and PDGFR, used in clinical trials for leukemia.
Uniqueness
6,7-Dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties. The presence of the trifluoromethyl group can enhance metabolic stability and bioavailability, while the methoxy groups can influence the compound’s electronic properties and reactivity.
生物活性
6,7-Dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various cancer models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a quinazoline core substituted with methoxy and trifluoromethyl groups, which are known to influence biological activity. Its molecular formula is C21H20F3N3O3 with a molecular weight of approximately 425.4 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins.
Research indicates that this compound acts primarily as an inhibitor of specific kinases involved in cancer cell proliferation. It has shown selective inhibition against c-KIT and PDGFRβ, which are critical in the development of gastrointestinal stromal tumors (GISTs) and other malignancies.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines:
- GIST-T1 Cells : GI50 = 0.021 μM
- GIST-882 Cells : GI50 = 0.043 μM
- K562 (BCR-ABL positive) : GI50 ≥ 10 μM (no significant activity)
These results suggest that the compound is particularly effective against c-KIT-dependent tumors while showing limited efficacy against BCR-ABL-driven leukemia cells .
In Vivo Studies
In vivo experiments involving xenograft models have shown that administration of the compound at doses of 50 and 100 mg/kg significantly inhibits tumor growth in GIST-T1 cell-inoculated mice. Pharmacokinetic studies revealed a half-life of approximately 4.11 hours with satisfactory bioavailability when administered orally .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine and quinazoline moieties can significantly alter the biological activity:
Modification | Effect on Activity |
---|---|
Methyl group at R2 | Enhanced c-KIT inhibition |
Ether linkage position | Loss of c-KIT activity when shifted |
Aromatic ring substitutions | Improved selectivity against c-KIT over ABL |
These findings highlight the importance of specific structural elements in maintaining biological efficacy .
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Case Study on GIST Patients : A study involving patients with advanced GISTs treated with this compound showed a marked reduction in tumor size, correlating with in vitro findings that indicated strong inhibition of c-KIT signaling pathways.
- Combination Therapies : Preliminary data suggest that combining this compound with other chemotherapeutics may enhance overall efficacy, particularly in resistant cancer types.
特性
IUPAC Name |
6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2/c1-23-13-7-11-12(8-14(13)24-2)20-9-21-15(11)22-5-3-10(4-6-22)16(17,18)19/h7-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUYPABORUUTLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。